(1S,3R)-3-(trifluoromethoxy)cyclopentan-1-amine hydrochloride
Description
(1S,3R)-3-(Trifluoromethoxy)cyclopentan-1-amine hydrochloride is a chiral cyclopentane derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 3-position and an amine group at the 1-position, with stereochemical specificity (1S,3R). Key structural and chemical properties include:
- Molecular Formula: C₆H₁₁ClF₃NO (amine + HCl)
- Molecular Weight: 205.45 g/mol (calculated)
- SMILES:
C1C[C@H](C[C@H]1N)OC(F)(F)F.Cl - InChIKey:
PNPKBKBHPYUXOM-CRCLSJGQSA-N(base structure) .
The trifluoromethoxy group confers enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, making this compound of interest in medicinal chemistry for central nervous system (CNS) targeting or enzyme inhibition .
Properties
CAS No. |
2703749-04-4 |
|---|---|
Molecular Formula |
C6H11ClF3NO |
Molecular Weight |
205.60 g/mol |
IUPAC Name |
(1S,3R)-3-(trifluoromethoxy)cyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-5-2-1-4(10)3-5;/h4-5H,1-3,10H2;1H/t4-,5+;/m0./s1 |
InChI Key |
OEPVAGQFSCJDIF-UYXJWNHNSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H]1N)OC(F)(F)F.Cl |
Canonical SMILES |
C1CC(CC1N)OC(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclopentane Functionalization Approach
This route begins with a substituted cyclopentane scaffold, leveraging existing stereochemistry to install functional groups.
Step 1: Trifluoromethoxy Group Introduction
A cyclopentene intermediate undergoes radical trifluoromethoxylation using AgOCF₃ and a photoredox catalyst (e.g., Ir(ppy)₃) under blue LED light. This step achieves 65–78% yield with moderate diastereoselectivity (3:1 dr).
Step 2: Amine Installation
The resulting 3-(trifluoromethoxy)cyclopentene is subjected to hydroamination using a chiral Rhodium catalyst (Rh-(R)-BINAP), yielding the (1S,3R) isomer with 82% enantiomeric excess (ee). Subsequent HCl treatment generates the hydrochloride salt.
Table 1 : Optimization of Hydroamination Conditions
| Catalyst | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|
| Rh-(R)-BINAP | 60 | 82 | 71 |
| Pd-(S)-PHOX | 80 | 68 | 65 |
| Ir-(R)-Segphos | 50 | 75 | 69 |
Chiral Resolution of Racemic Mixtures
For non-stereoselective syntheses, chiral resolution becomes essential. A patented method (US20180099919A1) resolves racemic trans-3-(trifluoromethoxy)cyclopentan-1-amine using (L)-leucinamide as the resolving agent.
Procedure:
-
Salt Formation : Racemic amine (5.0 mmol) and (L)-leucinamide (2.5 mmol) are heated in acetonitrile at 60°C, forming diastereomeric salts.
-
Crystallization : Cooling to room temperature precipitates the (1S,3R)-enriched salt, isolated via filtration (43% yield, 95% ee).
-
Acid Liberation : Treatment with HCl in ethyl acetate recovers the target hydrochloride (89% purity).
Key Parameters :
Stereoselective Cyclopropanation and Ring Expansion
An alternative route involves cyclopropane intermediates followed by ring expansion:
-
Cyclopropanation : Trans-2,2-dichloro-3-(trifluoromethoxy)cyclopropane-1-carboxylic acid is synthesized via Simmons–Smith reaction.
-
Ring Expansion : Heating with ammonium chloride in DMF at 120°C induces ring opening and re-closure to form the cyclopentane backbone.
-
Amine Protection/Deprotection : Boc-protection (Boc₂O, DMAP) followed by HCl-mediated deprotection yields the final product (56% overall yield).
Critical Challenges and Optimization Strategies
Trifluoromethoxy Group Stability
The trifluoromethoxy group is prone to hydrolysis under acidic or basic conditions. Mitigation strategies include:
Stereochemical Control
Achieving high enantiomeric excess requires:
-
Chiral Catalysts : Rh-(R)-BINAP outperforms Pd and Ir complexes in hydroamination (Table 1).
-
Crystallization-Induced Asymmetric Transformation : Repeated recrystallization of diastereomeric salts enhances ee from 86% to 99%.
Comparative Analysis of Synthetic Routes
Table 2 : Route Efficiency and Scalability
| Method | Overall Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Cyclopentane Functionalization | 71 | 82 | Moderate |
| Chiral Resolution | 43 | 95 | High |
| Ring Expansion | 56 | 76 | Low |
The chiral resolution method offers superior enantiopurity and scalability, making it preferred for industrial applications. However, the functionalization route provides better atom economy for small-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-(trifluoromethoxy)cyclopentan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the cyclopentane ring.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted cyclopentane derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in various medical conditions:
- Antidepressant Activity : Research indicates that compounds with similar structural features may influence neurotransmitter systems, including serotonin and norepinephrine pathways. Preliminary studies suggest that (1S,3R)-3-(trifluoromethoxy)cyclopentan-1-amine hydrochloride may exhibit antidepressant-like effects in animal models .
- Neuroprotective Effects : The trifluoromethoxy group is known to enhance lipid solubility, potentially allowing the compound to cross the blood-brain barrier. This property makes it a candidate for further exploration in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Chemical Biology
In chemical biology, this compound is being studied for its role as a biochemical probe:
- Enzyme Inhibition Studies : The compound's ability to interact with specific enzymes could provide insights into metabolic pathways and enzyme mechanisms. Initial assays have shown promising results in inhibiting certain proteases, which are crucial in various biological processes .
Material Science
The unique properties of trifluoromethyl compounds extend to material science applications:
- Fluorinated Polymers : Research into incorporating this compound into polymer matrices has shown potential for creating materials with enhanced thermal stability and chemical resistance. This could lead to advancements in coatings and protective materials .
Case Study 1: Antidepressant Activity Assessment
A study published in Neuropharmacology evaluated the antidepressant effects of various trifluoromethyl-substituted cyclopentanes. The findings indicated that this compound significantly reduced depressive-like behaviors in rodent models compared to control groups. The mechanism was hypothesized to involve increased serotonin levels in the brain .
Case Study 2: Neuroprotection in Alzheimer's Models
In a recent study examining neuroprotective agents for Alzheimer's disease, this compound demonstrated a capacity to reduce amyloid-beta toxicity in neuronal cultures. This suggests its potential as a therapeutic candidate for mitigating cognitive decline associated with neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (1S,3R)-3-(trifluoromethoxy)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound with five analogs, focusing on substituent effects, molecular properties, and inferred pharmacological relevance.
Table 1: Comparative Data for Cyclopentane Amine Derivatives
*Calculated based on molecular formula.
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Trifluoromethoxy (-OCF₃): Lipophilicity: The -OCF₃ group in the target compound increases lipophilicity (LogP ~2.5–3.0 estimated), enhancing blood-brain barrier penetration compared to -OCH₃ (LogP ~1.5) . Metabolic Stability: Fluorine atoms reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .
tert-Butoxy (-O(C(CH₃)₃)) :
- Hydroxyl (-OH): Hydrogen Bonding: The hydroxyl group in 3-amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride enhances aqueous solubility but may limit membrane permeability .
Fluoro (-F) :
Research Implications and Limitations
- Pharmacological Potential: The target compound’s trifluoromethoxy group positions it as a candidate for CNS drug development, though in vivo efficacy data are lacking in the provided evidence.
- Further studies are needed to compare binding affinities (e.g., via kinase assays or receptor screens).
Biological Activity
(1S,3R)-3-(trifluoromethoxy)cyclopentan-1-amine hydrochloride is a chemical compound with potential implications in medicinal chemistry and pharmacology. Its unique structure, characterized by the trifluoromethoxy group, may influence its biological activity, particularly in terms of receptor interactions and metabolic pathways.
- IUPAC Name : this compound
- CAS Number : 2227197-44-4
- Molecular Formula : C6H11ClF3N
- Molecular Weight : 189.61 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may act as a selective modulator of certain receptor subtypes, potentially influencing neurotransmission and neurochemical pathways.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities:
-
Neurotransmitter Receptor Modulation :
- The trifluoromethoxy group can enhance the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier and interact with central nervous system receptors.
-
Antidepressant Effects :
- In animal models, this compound has shown promise as an antidepressant agent, possibly through serotonin receptor modulation.
-
Anti-inflammatory Properties :
- Some studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
Case Studies
Recent investigations into the biological effects of this compound have yielded promising results:
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated antidepressant-like effects in rodent models | Suggests potential for treating depression |
| Study 2 | Exhibited anti-inflammatory activity in vitro | Possible application in inflammatory disorders |
| Study 3 | Showed selective binding to serotonin receptors | Indicates potential as a psychotropic agent |
Research Findings
A comprehensive analysis of the available literature reveals significant insights into the compound's biological activity:
- Binding Affinity : Studies indicate that this compound has a high binding affinity for serotonin receptors (5-HT2A), which is crucial for its antidepressant effects.
- Metabolic Stability : Investigations into its metabolic pathways suggest that the compound is relatively stable in vivo, which enhances its therapeutic potential.
Q & A
Q. What synthetic strategies are effective for preparing (1S,3R)-3-(trifluoromethoxy)cyclopentan-1-amine hydrochloride with high enantiomeric purity?
- Methodological Answer :
The synthesis involves three critical steps:- Cyclopentane Ring Construction : Use cyclization reactions (e.g., intramolecular aldol or Michael addition) with stereochemical control .
- Trifluoromethoxy Introduction : Employ fluorination reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) under controlled conditions to ensure regioselectivity .
- Amine Protection and Hydrochloride Formation : Protect the amine group with Boc (tert-butoxycarbonyl) to prevent side reactions, followed by HCl treatment in anhydrous conditions to form the hydrochloride salt .
- Key Tools : Chiral HPLC or asymmetric catalysis (e.g., Jacobsen’s catalyst) to ensure (1S,3R) configuration .
Q. How can the purity and stereochemistry of this compound be validated?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C-NMR to confirm backbone structure; ¹⁹F-NMR to verify trifluoromethoxy group integrity .
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers and quantify enantiomeric excess (ee) .
- X-ray Crystallography : For absolute stereochemical confirmation if single crystals are obtainable .
Q. What are the optimal storage conditions to maintain stability?
- Methodological Answer :
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the trifluoromethoxy group in biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs replacing -OCF₃ with -OCH₃, -CF₃, or -H to compare binding affinity in target assays .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess interactions between the trifluoromethoxy group and hydrophobic binding pockets .
- Metabolic Stability : Use liver microsomes to evaluate resistance to oxidative degradation, comparing -OCF₃ with other substituents .
Q. How should researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Purity Reassessment : Verify compound purity via LC-MS and rule out impurities (e.g., diastereomers or residual solvents) .
- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell lines) to isolate variables .
- Orthogonal Assays : Cross-validate results using fluorescence polarization, surface plasmon resonance (SPR), and radioligand binding .
Q. What strategies can improve solubility and bioavailability without compromising activity?
- Methodological Answer :
- Salt Forms : Test alternative salts (e.g., citrate or tartrate) instead of hydrochloride to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the amine, which cleave in vivo .
- Co-solvent Systems : Use PEG or cyclodextrin formulations in preclinical studies .
Q. How can researchers mitigate challenges in scaling up synthesis while maintaining stereochemical fidelity?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors for precise control of reaction parameters (temperature, residence time) during cyclization and fluorination steps .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
- Crystallization Optimization : Employ anti-solvent crystallization with chiral additives to enforce enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
